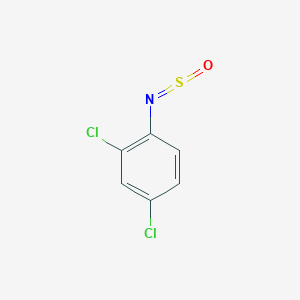
2,4-Dichloro-1-(sulfinylamino)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dichloro-1-(sulfinylamino)benzene” is a chemical compound with the molecular formula C6H3Cl2NOS . It is also known by the synonyms "Benzenamine, 2,4-dichloro-N-sulfinyl-" .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(sulfinylamino)benzene” contains a total of 47 bonds, including 32 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 7 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), 1 imine (aromatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dichloro-1-(sulfinylamino)benzene” are not available, it’s worth noting that benzene derivatives often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dichloro-1-(sulfinylamino)benzene” is 208.07 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Conductance in Molecular Electronics
Research demonstrates the potential of benzene derivatives in molecular electronics. For example, molecules of benzene-1,4-dithiol were assembled between gold electrodes to observe charge transport, highlighting the utility of benzene derivatives in creating conductive molecular junctions (Reed et al., 1997).
Role in Organic Synthesis
Benzene derivatives have been employed as reagents in organic synthesis. For instance, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids served as media and catalysts for the Friedel-Crafts sulfonylation of benzene, showing enhanced reactivity and yields under ambient conditions (Nara et al., 2001).
Advancements in Catalysis
Derivatives of 2,4-dichlorobenzene have been explored for their catalytic properties. A notable example includes the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for synthesizing arylmethylene bis compounds, illustrating the catalyst's high yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Interactions in Crystal and Solution Phases
Investigations into the molecular interactions of sulfonamides, a class closely related to the query compound, in crystals and solutions have provided insights into sublimation, solubility, solvation, and crystal structure. These studies help understand the physicochemical properties of benzene sulfonamides, which could be extrapolated to similar compounds (Perlovich et al., 2008).
Electrochemical Synthesis and Cross-Coupling
Electrochemical methods have been utilized for the synthesis and cross-coupling of benzene derivatives, offering metal- and oxidant-free approaches. For example, electrochemical oxidation of toluene derivatives in the presence of a sulfilimine yielded benzylaminosulfonium ions, facilitating benzylic C-H/aromatic C-H cross-coupling (Hayashi et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDLEDRUFFYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=S=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2826817.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
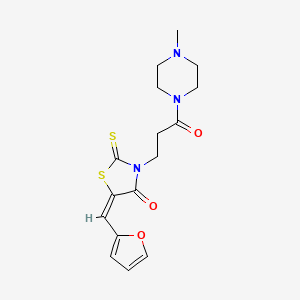

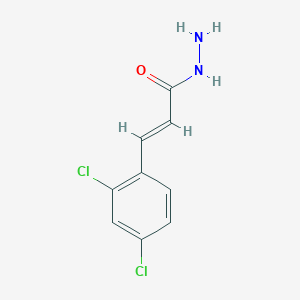
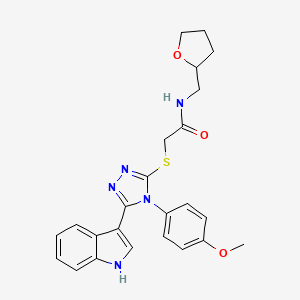
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)
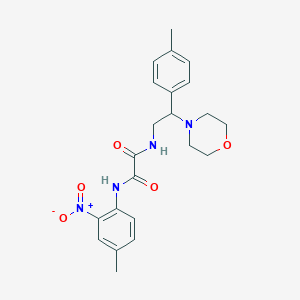
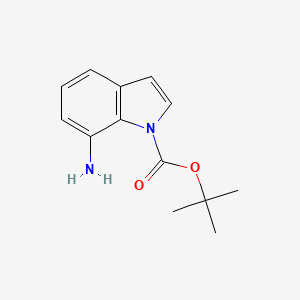
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)